molecular formula C4H7NO2 B1338332 Nitrocyclobutane CAS No. 2625-41-4

Nitrocyclobutane

Cat. No. B1338332
CAS RN: 2625-41-4
M. Wt: 101.1 g/mol
InChI Key: IPVBXZMWDWJWHR-UHFFFAOYSA-N
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Description

Nitrocyclobutane compounds are a class of organic molecules that have garnered significant interest in the field of synthetic organic chemistry due to their unique structural features and potential applications. These compounds are characterized by a four-membered cyclobutane ring with one or more nitro groups attached to it. The presence of the nitro group introduces both steric and electronic effects that can influence the reactivity and stability of the cyclobutane ring.

Synthesis Analysis

The synthesis of nitrocyclobutane derivatives can be achieved through various methods. One approach involves the [4+2] cycloaddition of donor-acceptor cyclobutanes and nitrosoarenes, catalyzed by Yb(OTf)3, which leads to the formation of tetrahydro-1,2-oxazines as single diastereomers with good to excellent yields and excellent regioselectivity . Another method includes the addition of aldehyde enamines to nitroalkenes, which affords cyclobutanes that can undergo ring opening and hydrolysis to produce final Michael-like adducts . Additionally, the synthesis of nitroso Diels-Alder-type bicycloketones using dienamine catalysis has been reported, providing a route to optically pure 1-amino-3,4-diol .

Molecular Structure Analysis

The molecular structure of nitrocyclobutane derivatives can be quite complex due to the presence of multiple stereocenters and the potential for conformational isomerism. For instance, NMR and computational studies have shown that s-trans-enamine conformers give rise to all-trans-(4S)-4-nitrocyclobutylpyrrolidines, while s-cis-enamine conformers afford all-trans-(4R)-4-nitrocyclobutylpyrrolidines . The crystal structure of related cyclobutadiene complexes, such as 1,2,3,4-tetramethylcyclobutadiene-nickel dichloride, reveals that the cyclobutadiene ring is planar and appears to be square or very nearly so .

Chemical Reactions Analysis

Nitrocyclobutane derivatives participate in a variety of chemical reactions. The cycloaddition reactions mentioned earlier are key examples of how these compounds can be synthesized and further transformed . The reactivity of nitrocyclobutanes can also be harnessed for the synthesis of insecticidal neonicotinoids, where nitropolychlorobutadienes serve as precursors for the synthesis of analogs of heterocyclic insecticides . Furthermore, the catalytic cyclopropanation of methylenecyclobutanes using ethyl nitrodiazoacetate has been studied, leading to the synthesis of spirohexane amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrocyclobutane derivatives are influenced by the presence of the nitro group and the cyclobutane ring. The nitro group is an electron-withdrawing group that can affect the electron density of the cyclobutane ring, potentially making it more reactive towards nucleophilic attack. The four-membered ring structure of cyclobutanes is known to be strained, which can also contribute to their unique reactivity patterns. The synthesis and properties of nitrocyclopropanes, which are closely related to nitrocyclobutanes, have been extensively studied, highlighting the importance of stereoselective cyclopropanation methods and the potential for synthesizing compounds with biological activities .

Scientific Research Applications

  • Chemical Synthesis and Stereochemistry : Nitrocyclobutane intermediates are formed in amino-catalyzed reactions of aldehydes with chiral nitroalkenes. This process involves Michael additions catalyzed by pyrrolidine derivatives, leading to stereoisomer formations. These intermediates are more stable than those from other nitroalkene types, showing potential in stereochemistry and synthetic chemistry (Cascales et al., 2021).

  • Antioxidant and Anticancer Properties : Nitroxides, which include certain nitrocyclobutane derivatives, exhibit properties as antioxidants and anticancer drugs. Their redox cycle and catalytic mechanism of action, mimicking superoxide dismutase and scavenging reactive free radicals, make them promising in biological and medical applications (Lewandowski & Gwoździński, 2017).

  • Cyclobutane Synthesis for Natural Products : The cyclobutane scaffold, into which nitrocyclobutanes can be incorporated, is crucial in synthesizing a range of natural products. The reactivity of cyclobutanes, exploited for novel synthetic methodologies, highlights their importance in the synthesis of complex molecules (Talavera et al., 2012).

  • Environmental Impact and Mitigation : Nitrocyclobutane compounds, as part of a broader group of nitro-polycyclic aromatic hydrocarbons (NPAHs), are environmental pollutants. Their persistent nature and hazardous impact on human health have led to research on their sources, detection methods, and treatment technologies (Tiwari et al., 2019).

  • Pharmacology and Drug Development : Nitrocyclobutane derivatives are being explored in the synthesis of novel pharmaceutical compounds. Their unique chemical properties contribute to the development of drugs with potential antibacterial and antifungal activities (Aydi̇nli et al., 2020).

properties

IUPAC Name

nitrocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-5(7)4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVBXZMWDWJWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547159
Record name Nitrocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrocyclobutane

CAS RN

2625-41-4
Record name Nitrocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name nitrocyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
TG Archibald, LC Garver, K Baum… - The Journal of Organic …, 1989 - ACS Publications
… (4) During this study, no detectable amounts of 1-nitrocyclobutane were observed when sodium nitrite and 1-bromocyclobutane were stirred in DMSO at ambient or 100 C for 24 h.…
Number of citations: 49 pubs.acs.org
A Castro-Alvarez, H Carneros, J Calafat, AM Costa… - ACS …, 2019 - ACS Publications
… nitroethenes substituted by aryl groups or branched chains increases the energy difference between the approach of the substrates or reactants to give one all-trans-nitrocyclobutane (…
Number of citations: 8 pubs.acs.org
T Feng, Y He, X Zhang, X Fan - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
A novel synthesis of cyclobutanol‐fused 2‐nitronaphthalen‐1‐ols and nitrocyclobutane‐fused naphthalene‐1,2‐diones through cascade reactions of benzene‐linked allenynes with tert…
Number of citations: 27 onlinelibrary.wiley.com
PWK Flanagan, HW Amburn, HW Stone… - Journal of the …, 1969 - ACS Publications
… Rapid neutralization of nitrocyclobutane is not predicted by I strain.4 The kinetic results for … The remarkable behavior of nitrocyclobutane may be due, in combination, to the s character of …
Number of citations: 20 pubs.acs.org
W Qiu, F Ren, W Shi, Y Wang - Journal of Molecular Modeling, 2015 - Springer
As a follow-up to our investigation into the influence of H-bond on the C–NO 2 trigger bond, a comparison of the effect of the H-bond on the ring strain energy with the C–NO 2 bond …
Number of citations: 9 link.springer.com
DB Miller, PW Flanagan, H Shechter - Journal of the American …, 1972 - ACS Publications
… Since the p/sfa values of nitrocyclobutane (33% methanolwater), 2-nitrobutane (50% aqueous ethanol),12 and phenylnitromethane (50% aqueous ethanol) are …
Number of citations: 6 pubs.acs.org
TG Archibald, K Baum, FLUOROCHEM INC AZUSA CA - Contract, 1984 - apps.dtic.mil
… 1.0 butane-1-carboxylate and dinitrogen tetroxide, was treated with silver nitrate, sodium nitrite and base to give 1, 1, 3, 3-tetra-nitrocyclobutane in 10 to 22 yield. 3, 3-…
Number of citations: 9 apps.dtic.mil
X Guo, B Li, F Ren, G Zhao - Journal of Atomic and Molecular Physics, 2016 - inis.iaea.org
[en] Three models which relate the features of molecular surface electrostatic potentials (ESPs) above the bond midpoints and rings, statistical parameters of ESPs to the experimental …
Number of citations: 0 inis.iaea.org
M Arisawa, Y Nihei, M Yamaguchi - Tetrahedron Letters, 2012 - Elsevier
… When nitrocyclobutane 5 was reacted with 2a, 2b, and 2c, α-arylthionitrocyclobutanes were … Although the reaction of dibutyl disulfide and 5 gave 1-butylthio-1-nitrocyclobutane in 26% …
Number of citations: 20 www.sciencedirect.com
FG Bordwell, JE Bartmess… - The Journal of Organic …, 1978 - ACS Publications
… 108 times smaller than that for nitrocyclobutane, and itskinetic acidity in water was found to … occur (leading to rate acceleration for deprotonation of nitrocyclobutane relative to nitrocyclo…
Number of citations: 26 pubs.acs.org

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